2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 90096-38-1
VCID: VC21298164
InChI: InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
SMILES: C1CN(CCN1CCO)C2=CC=C(C=C2)F
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

CAS No.: 90096-38-1

Cat. No.: VC21298164

Molecular Formula: C12H17FN2O

Molecular Weight: 224.27 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol - 90096-38-1

Specification

CAS No. 90096-38-1
Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
IUPAC Name 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Standard InChI Key ONKAXBAMDYNOFH-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=CC=C(C=C2)F
Canonical SMILES C1CN(CCN1CCO)C2=CC=C(C=C2)F

Introduction

Chemical Properties and Structure

Molecular Structure

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol consists of three key structural components: a 4-fluorophenyl group, a piperazine ring, and an ethanol chain. The molecular formula is C₁₂H₁₇FN₂O, with a molecular weight of approximately 224.27 g/mol. The molecule features a para-fluorine substitution on the phenyl ring, which is directly connected to the piperazine nitrogen. The second nitrogen of the piperazine is connected to an ethanol group, creating a structure with both lipophilic and hydrophilic regions.

This structural arrangement is significant as it bears similarity to several bioactive compounds, particularly those that interact with neuroreceptors. The 4-fluorophenyl group is a common structural motif in many pharmacologically active compounds, particularly those targeting dopamine receptors.

Physical Properties

Based on its structural features, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol exhibits physical properties that can be inferred from similar compounds. The presence of both a fluorophenyl group and a hydroxyl terminus suggests a moderate polarity profile, which influences its solubility in various solvents.

Table 1: Estimated Physical Properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

PropertyValueNotes
Molecular Weight224.27 g/molCalculated from molecular formula
Physical StateSolidAt standard temperature and pressure
SolubilityModerate in polar organic solventsBased on structural features
LogP~1.5-2.0Estimated partition coefficient
Melting PointNot determinedRequires experimental validation
Boiling PointNot determinedRequires experimental validation

Chemical Reactivity

The reactivity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is primarily dictated by its functional groups. The terminal hydroxyl group provides a site for derivatization through various reactions including esterification, oxidation, and nucleophilic substitution. The piperazine ring, with its tertiary amine functionality, offers another reactive site, particularly for alkylation reactions and coordination with metal ions.

The fluorine atom on the phenyl ring, although less reactive, influences the electronic distribution within the aromatic system, potentially affecting interactions with biological targets. For example, similar fluorophenyl-containing compounds have shown enhanced binding affinities to certain receptors compared to their non-fluorinated counterparts.

Synthesis and Production

Synthetic Routes

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol can be approached through several established methods in organic chemistry. One potential synthetic route involves the reaction of 4-(4-fluorophenyl)piperazine with appropriate ethanol derivatives.

A comparable synthetic procedure can be inferred from the synthesis of related compounds. For instance, the compound (E)-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-(thiophen-2-yl)acrylamide (5l) described in literature involves piperazine derivatives with similar structural features .

Scheme 1: Proposed Synthetic Route

  • Preparation of 4-(4-fluorophenyl)piperazine from 4-fluoroaniline and bis(2-chloroethyl)amine

  • Reaction of 4-(4-fluorophenyl)piperazine with 2-chloroethanol or ethylene oxide

  • Purification through recrystallization or column chromatography

Production Methods

On a laboratory scale, the synthesis typically employs standard organic chemistry techniques in controlled environments. The reaction conditions generally require inert atmosphere protection, precise temperature control, and careful monitoring to optimize yield and purity.

For larger-scale production, continuous flow systems might be employed to enhance efficiency and reproducibility. Purification methods may include advanced chromatographic techniques to ensure high purity, which is essential for compounds intended for pharmacological studies.

Pharmacological Profile

Mechanism of Action

While specific pharmacological data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is limited in the provided search results, its structural features suggest potential interactions with various neurotransmitter systems. The 4-fluorophenylpiperazine moiety is a recognized pharmacophore found in several compounds that interact with serotonin, dopamine, and adrenergic receptors.

The presence of the fluorine atom at the para position of the phenyl ring likely enhances binding affinity to specific receptors by modifying the electronic distribution and increasing metabolic stability. Similar compounds with the 4-fluorophenylpiperazine scaffold have shown interaction with dopamine receptors, suggesting potential antipsychotic properties .

Receptor Binding Affinities

Table 2: Predicted Receptor Interactions Based on Structural Features

Receptor TypePredicted AffinityStructural Basis for Prediction
Dopamine ReceptorsModerate to High4-fluorophenylpiperazine moiety
Serotonin ReceptorsModeratePiperazine scaffold
Adrenergic ReceptorsLow to ModerateArylpiperazine structure

The hydroxyl group in the ethanol chain might serve as a hydrogen bond donor or acceptor in receptor binding pockets, potentially enhancing binding specificity compared to analogues lacking this functionality.

Research Applications

In Medicinal Chemistry

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol represents a valuable scaffold in medicinal chemistry for developing compounds targeting neurological disorders. Its structural features make it particularly suitable as:

  • A lead compound for structure-activity relationship (SAR) studies

  • An intermediate in the synthesis of more complex pharmacological agents

  • A pharmacophore template for computer-aided drug design

The hydroxyl group provides a convenient handle for further derivatization, enabling the creation of libraries of compounds with potentially diverse pharmacological profiles.

In Neuropharmacology

The potential interaction of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol with neurotransmitter systems makes it a candidate for investigating various neurological conditions. Related compounds have been studied in the context of:

  • Antipsychotic research, particularly for compounds targeting dopamine receptors

  • Anxiolytic and antidepressant development, through serotonergic mechanisms

  • Cognitive enhancement, via modulation of multiple neurotransmitter systems

For example, compounds containing the 4-fluorophenylpiperazine fragment have been investigated for their potential therapeutic effects in neurological disorders . The research suggests that such compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions characterized by neurotransmitter imbalances.

Comparative Analysis

Related Compounds

Several compounds structurally related to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol have been reported in the literature, providing insights into its potential properties and applications.

Table 3: Structural Analogues and Their Properties

CompoundCAS NumberKey Structural DifferenceNotable Properties
2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine27144-84-9Amine instead of hydroxylMW: 223.29; Formula: C₁₂H₁₈FN₃
(E)-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-(thiophen-2-yl)acrylamideN/AComplex amide side chainActive in biological systems
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acidN/AContains oxoethoxy acetic acid groupPotential dopamine receptor interactions

The amine analogue, 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine, differs by just one functional group but may exhibit significantly different pharmacokinetic properties and receptor binding profiles due to the change from a hydroxyl to an amine group .

Structure-Activity Relationships

Analysis of structure-activity relationships across related compounds provides valuable insights into how structural modifications affect biological activity. From the available data on similar compounds, several trends can be inferred:

  • The 4-fluorophenyl group appears to enhance binding to certain receptor types, particularly dopamine receptors, compared to non-fluorinated analogues

  • The piperazine ring serves as a critical structural element for receptor recognition

  • Modifications to the terminal functional group (hydroxyl in the case of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol) can dramatically alter pharmacokinetic properties

These insights can guide further development of derivatives with optimized pharmacological profiles for specific therapeutic applications.

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